A Technical Guide to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide and its Therapeutic Potential
A Technical Guide to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS 741209-40-5), a member of the versatile 5-aminopyrazole-4-carboxamide class of heterocyclic compounds. While specific data for this particular N,N-dimethyl derivative is limited in publicly available literature, this document leverages extensive research on the core scaffold to present its physicochemical properties, a plausible synthetic route, and a detailed exploration of its significant therapeutic potential, particularly as a kinase inhibitor in oncology and inflammatory diseases. This guide synthesizes information from peer-reviewed journals and patents to offer field-proven insights, detailed experimental protocols, and visualizations of key signaling pathways, serving as a valuable resource for researchers in drug discovery and development.
Introduction: The 5-Aminopyrazole-4-carboxamide Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Among the various pyrazole derivatives, the 5-aminopyrazole-4-carboxamide framework has emerged as a particularly fruitful starting point for the development of potent and selective therapeutic agents. Its rigid heterocyclic structure, combined with strategically positioned hydrogen bond donors and acceptors, allows for high-affinity interactions with various biological targets, most notably the ATP-binding pocket of protein kinases.[2]
The N,N-dimethyl substitution on the carboxamide group of the title compound, 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, is anticipated to modulate its physicochemical properties, such as solubility and cell permeability, which are critical for drug development. This guide will delve into the known applications of the core scaffold to infer the potential of this specific derivative.
Physicochemical Properties
| Property | 5-amino-1H-pyrazole-4-carboxamide | 5-amino-1-phenyl-1H-pyrazole-4-carboxamide | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (Predicted) |
| CAS Number | 5334-31-6[3] | Not Available | 741209-40-5 |
| Molecular Formula | C₄H₆N₄O[3] | C₁₀H₁₀N₄O[4] | C₆H₁₀N₄O |
| Molecular Weight | 126.12 g/mol [3] | 202.21 g/mol [4] | 154.17 g/mol |
| Appearance | Solid[5] | Beige to light brown crystalline solid[4] | Predicted to be a solid |
| Solubility | Soluble in DMSO.[5] | Soluble in polar solvents.[4] | Predicted to have moderate solubility in organic solvents and water. |
| logP (predicted) | -1.10 (for a similar isomer)[5] | Not Available | Predicted to be slightly higher than the parent compound. |
Synthesis and Characterization
A general and plausible synthetic route to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide can be extrapolated from established methods for synthesizing substituted pyrazoles.[6][7] A common approach involves the cyclocondensation of a hydrazine with a suitably functionalized three-carbon precursor.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
Step-by-Step Synthetic Protocol
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Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate (Intermediate C):
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.
-
-
Synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (Final Product E):
-
Suspend ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as methanol.
-
Add an excess of dimethylamine (e.g., a 2M solution in THF, 3-5 equivalents).
-
Heat the mixture in a sealed vessel at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and evaporate the solvent.
-
Purify the resulting solid by column chromatography or recrystallization to obtain the final product.
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Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Mechanism of Action and Applications in Drug Discovery
The 5-amino-1H-pyrazole-4-carboxamide scaffold is a cornerstone in the design of kinase inhibitors.[2] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding pocket. The amino group at the 5-position and the carboxamide at the 4-position often form critical hydrogen bonds with the kinase backbone, anchoring the inhibitor in the active site.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Aberrant activation of FGFRs is a known driver in various cancers.[8][9] Several 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as potent pan-FGFR inhibitors.[8][9][10] These inhibitors can also be designed as covalent inhibitors to target specific cysteine residues within the FGFR active site, potentially overcoming drug resistance.[8][9] A representative compound, 10h from a recent study, demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3.[8][9]
Caption: Inhibition of the FGFR signaling pathway by a pyrazole-based inhibitor.
Targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for treating inflammatory diseases.[11][12] The 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has been successfully optimized to yield potent and selective IRAK4 inhibitors with good oral bioavailability.[11][12]
Other Kinase Targets
The versatility of the 5-aminopyrazole-4-carboxamide scaffold has led to its exploration as an inhibitor for a wide range of other kinases, including:
-
Calcium-Dependent Protein Kinases (CDPKs): As potential treatments for parasitic diseases like cryptosporidiosis and malaria.[13][14]
-
Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, an approved drug for mantle cell lymphoma, features a 5-aminopyrazole-4-carboxamide core.[2]
-
p38 MAP Kinase: As potential anti-inflammatory agents.[2]
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of a novel 5-aminopyrazole-4-carboxamide derivative as a kinase inhibitor.
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol is a general guideline for a competitive binding assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide) in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer (a known ATP-competitive ligand).
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted test compound.
-
Add the kinase and antibody solution to all wells.
-
Add the tracer solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic model.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTS Assay)
This assay determines the effect of the compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for 72 hours.
-
-
MTS Assay:
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
-
Safety and Handling
Based on safety data sheets for structurally related pyrazole carboxamides, the following precautions are recommended.[15][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[15] Use in a well-ventilated area.[15] Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[15]
-
First Aid:
Conclusion
While specific experimental data for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS 741209-40-5) remains limited, the extensive body of research on the 5-aminopyrazole-4-carboxamide scaffold strongly supports its potential as a valuable building block in drug discovery. Its proven ability to effectively target a range of protein kinases makes it, and its derivatives, promising candidates for the development of novel therapeutics for cancer and inflammatory conditions. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the therapeutic potential of this important class of compounds.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. BenchChem.
- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem.
- Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688.
- Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.
- Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-8.
- Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5136-5140.
- Lim, J., et al. (2015). IRAK4 Inhibitors for Inflammation.
- Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN.
- Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
- Patel, H. M., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 338-343.
- Choi, R., et al. (2017). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 3(11), 834–843.
- Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(10), 6835-6846.
- Maged, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3794.
- Ojo, K. K., et al. (2016). 5-Aminopyrazole-4-carboxamide analogues are selective inhibitors of Plasmodium falciparum microgametocyte exflagellation and potential malaria transmission blocking agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5487–5491.
- Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Current Pharmaceutical Design, 26(33), 4158-4171.
- Lim, J., et al. (2015). Discovery of 5-Amino- N -(1 H -pyrazol-4-yl)pyrazolo[1,5- a ]pyrimidine-3-carboxamide Inhibitors of IRAK4. OSTI.GOV.
- El-Adl, K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169.
- Lee, J. Y., et al. (2019). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. Cancers, 11(8), 1169.
-
Solubility of Things. (n.d.). 5-amino-1-phenylpyrazole-4-carboxamide. Retrieved February 15, 2026, from [Link]
- El-Gohary, N. S., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20977-20991.
-
Synthonix. (n.d.). 5-amino-1H-pyrazole-4-carboxamide - [A27307]. Retrieved February 15, 2026, from [Link]
- El-Gohary, N. S., et al. (2019).
-
PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved February 15, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthonix, Inc > 5334-31-6 | 5-amino-1H-pyrazole-4-carboxamide [synthonix.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Aminopyrazole-4-carboxamide analogues are selective inhibitors of Plasmodium falciparum microgametocyte exflagellation and potential malaria transmission blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. aksci.com [aksci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]


